2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Description
2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS: 626215-95-0) is a substituted isoindole derivative with the molecular formula C₁₃H₁₅NO₃ and a molar mass of 233.26 g/mol. The compound features an isobutyl group at position 2 and a carboxylic acid moiety at position 4 of the isoindole ring. Its structure enables participation in hydrogen bonding (1 donor, 3 acceptors) and influences physicochemical properties such as solubility and reactivity .
Properties
IUPAC Name |
2-(2-methylpropyl)-3-oxo-1H-isoindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)6-14-7-9-4-3-5-10(13(16)17)11(9)12(14)15/h3-5,8H,6-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXDPJMOALONTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves several steps. One common method includes the reaction of 2,N-dilithiobenzamides with carboxylic esters . The reaction conditions typically involve the use of anhydrous solvents and low temperatures to ensure the stability of the intermediates and the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted isoindole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of isoindole compounds exhibit anticancer properties. Specifically, compounds similar to 2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the U.S. patent US8765972B2 discusses the use of isoindole derivatives in treating cancers by targeting specific pathways involved in tumor growth and survival .
2. Central Nervous System Disorders
The compound has also been investigated for its neuroprotective effects. Research suggests that it may play a role in protecting neurons from damage due to oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The selective inhibition of PARP-1 (Poly (ADP-ribose) polymerase 1), as highlighted in the same patent, indicates potential therapeutic avenues for conditions involving central nervous system injuries .
3. Cardiovascular Applications
The potential cardiovascular benefits of isoindole derivatives have been noted in studies focusing on their ability to modulate vascular function and reduce inflammation within cardiovascular tissues. This suggests that this compound could serve as a lead compound for developing new treatments for heart diseases .
Biochemical Research Applications
1. Proteomics Research
In the field of proteomics, this compound is utilized as a biochemical probe to study protein interactions and functions. Its unique structure allows it to bind selectively to certain proteins, facilitating the investigation of protein dynamics and cellular processes .
2. Enzyme Inhibition Studies
The compound has been used in studies aimed at understanding enzyme inhibition mechanisms. For example, isoindole derivatives are known to inhibit specific enzymes involved in metabolic pathways, which can provide insights into drug design and the development of enzyme inhibitors for therapeutic purposes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s isoindole core allows it to bind with high affinity to various receptors and enzymes, modulating their activity . The pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Biological Activity
2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (IBO) is a compound of considerable interest due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₃H₁₅NO₃
Molecular Weight: 233.26 g/mol
CAS Number: 626215-95-0
The compound features an isoindole structure characterized by a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring. Its structure includes a carboxylic acid and a keto group, which are critical for its biological activity.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. In comparative studies, it showed good scavenging potential against free radicals when benchmarked against ascorbic acid, indicating its potential utility in preventing oxidative stress-related damage in cells.
Inhibition of Poly (ADP-ribose) Polymerase (PARP)
One of the most notable biological activities of IBO is its ability to inhibit PARP enzymes, particularly PARP-1. This inhibition is crucial for DNA repair mechanisms and has implications for cancer therapy and neuroprotection. By inhibiting PARP activity, IBO may enhance the efficacy of certain chemotherapeutic agents and protect neurons from stress-induced damage .
The biological activity of IBO can be attributed to several mechanisms:
- Scavenging Free Radicals: The presence of the keto group and the carboxylic acid enhances its ability to donate electrons, neutralizing free radicals.
- PARP Inhibition: By binding to the active site of PARP enzymes, IBO prevents the poly(ADP-ribosyl)ation process essential for DNA repair, leading to increased apoptosis in cancer cells under stress conditions .
- Modulation of Cellular Stress Responses: IBO influences various signaling pathways associated with cellular stress responses, contributing to its neuroprotective effects.
Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| PARP Inhibition | Inhibition of DNA repair | |
| Neuroprotection | Modulation of stress responses |
Case Study: Cancer Therapeutics
In a study exploring the effects of IBO on cancer cells, it was found that treatment with this compound led to a significant reduction in cell viability in various cancer lines. The mechanism was primarily through the induction of apoptosis via PARP inhibition. This suggests that IBO could serve as an adjunct therapy in cancer treatment protocols .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions: Utilizing isobutyl derivatives and isoindole precursors.
- Recrystallization Techniques: To enhance purity post-synthesis.
Derivatives of IBO have also been explored for enhanced bioactivity or altered pharmacokinetic profiles, further expanding its potential applications in medicinal chemistry .
Q & A
Q. Basic Characterization
- NMR : NMR can identify tautomeric forms by observing proton shifts in the isoindole ring. The keto-enol equilibrium is detectable via downfield shifts (~10–12 ppm) for enolic protons.
- IR Spectroscopy : Strong carbonyl stretches (~1700 cm⁻¹) confirm the 3-oxo group, while broad O-H stretches (~2500 cm⁻¹) suggest enol tautomers .
Advanced Analysis
Variable-temperature NMR and deuterium exchange experiments resolve dynamic tautomerism. X-ray crystallography provides definitive proof of the dominant tautomer in the solid state. For example, hydrogen bonding patterns in crystal structures (e.g., C=O···H-N interactions) stabilize specific tautomers .
What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
Basic Screening Approaches
Initial assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects) may yield conflicting results due to differences in:
- Cell Lines : Gram-positive vs. Gram-negative bacterial models.
- Concentration Ranges : Sub-µM vs. mM dosing.
Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing) reduces variability .
Advanced Mechanistic Studies
Elucidate mode of action via:
- Enzyme Kinetics : Measure IC₅₀ values against target enzymes (e.g., bacterial dihydrofolate reductase vs. human COX-2).
- SAR Studies : Modify substituents (e.g., replacing isobutyl with ethoxy groups) to isolate specific bioactivities. Contradictions may arise from off-target effects, resolved via proteomic profiling .
How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Basic QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models predict solubility and logP values based on substituent hydrophobicity. For example, adding polar groups (e.g., -COOH) improves aqueous solubility but may reduce membrane permeability .
Advanced Molecular Dynamics
Docking simulations (e.g., AutoDock Vina) identify binding poses in target proteins (e.g., bacterial topoisomerase IV). Free-energy perturbation (FEP) calculations optimize substituent interactions, such as π-π stacking with aromatic residues. ADMET predictors (e.g., SwissADME) prioritize derivatives with favorable bioavailability .
What analytical techniques are critical for assessing purity and stability under storage conditions?
Q. Basic Quality Control
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- TGA/DSC : Thermal analysis identifies decomposition temperatures (>200°C for stable batches) .
Advanced Degradation Studies
Forced degradation (e.g., exposure to UV light, acidic/basic conditions) followed by LC-MS/MS detects breakdown products. Hydrolysis of the oxo group to carboxylic acid derivatives is a common degradation pathway, mitigated by storing under inert atmospheres .
How do structural modifications impact metabolic stability in in vivo models?
Q. Basic Modifications
- Esterification : Masking the carboxylic acid as a methyl ester reduces renal clearance.
- Isosteric Replacement : Replacing the isobutyl group with cyclopropyl enhances CYP450 resistance .
Advanced Isotope Labeling
-labeled analogs track metabolic pathways via radio-HPLC. Key findings show hepatic glucuronidation as the primary clearance route, guiding derivatization to block conjugation sites .
What experimental designs validate the compound’s mechanism of action in complex biological systems?
Q. Basic Validation
- Gene Knockdown : siRNA silencing of putative targets (e.g., NF-κB for anti-inflammatory effects) confirms pathway involvement.
- Competitive Binding Assays : Fluorescence polarization assays measure displacement of known ligands .
Advanced Omics Approaches
Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment. Proteomic analysis (e.g., TMT labeling) reveals downstream effectors, such as apoptosis regulators in cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
